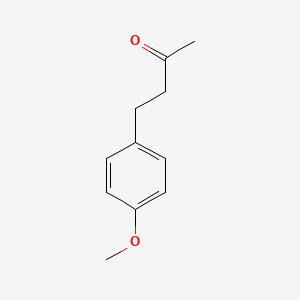

4-(4-Methoxyphenyl)-2-butanone

Overview

Description

4-(4-Methoxyphenyl)-2-butanone (CAS: 104-20-1), also known as anisyl acetone, is an aromatic ketone belonging to the class of anisoles. It is characterized by a methoxy-substituted phenyl group attached to a butanone backbone. This compound is synthesized via chemo-enzymatic routes, such as aldol condensation between 4-methoxybenzaldehyde and acetone, followed by selective hydrogenation using Pd/MgO catalysts . It is utilized as a flavoring agent in food and cosmetics due to its sweet, cassie-like aroma and has been detected in herbs and spices . Additionally, it serves as an insect attractant for scarab beetles and queen bees and is a precursor in the synthesis of chiral amines for pharmaceutical applications .

Preparation Methods

Classical Synthesis Method: Tetrahedron Letters (1992)

Reaction Overview

The classical synthesis, reported in Tetrahedron Letters (1992), involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl ethyl ketone under basic conditions. This method leverages aldol condensation principles, where the enolate of methyl ethyl ketone attacks the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone intermediate. Subsequent hydrogenation yields the saturated 4-(4-methoxyphenyl)-2-butanone.

Reaction Equation

$$

\text{4-Methoxybenzaldehyde} + \text{Methyl Ethyl Ketone} \xrightarrow[\text{Base}]{\text{Condensation}} \text{α,β-Unsaturated Ketone} \xrightarrow[\text{H}_2]{\text{Hydrogenation}} \text{this compound}

$$

Experimental Procedure

- Condensation Step : A mixture of 4-methoxybenzaldehyde (10 mmol), methyl ethyl ketone (12 mmol), and sodium hydroxide (2 mmol) in ethanol is refluxed at 80°C for 6 hours.

- Isolation : The crude product is extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

- Hydrogenation : The α,β-unsaturated intermediate is dissolved in methanol and hydrogenated using a palladium-on-carbon catalyst (5% w/w) under 3 atm H₂ pressure at 25°C for 12 hours.

- Purification : The final product is purified via vacuum distillation, yielding 58–62% of this compound.

Limitations

- Moderate yields (58–62%) due to competing side reactions during condensation.

- Requires high-pressure hydrogenation equipment.

- Generates stoichiometric amounts of aqueous waste from base neutralization.

Patent Synthesis Method: CN109265330A (2018)

Green Chemistry Approach

Chinese Patent CN109265330A outlines a multi-step synthesis starting from bio-derived 4-methoxybenzaldehyde, emphasizing atom economy and reduced environmental impact. The method avoids toxic reagents and employs biomass-derived ethyl acetoacetate, aligning with green chemistry principles.

Synthetic Pathway

- Reduction : 4-Methoxybenzaldehyde is reduced to 4-methoxybenzyl alcohol using sodium borohydride in methanol.

- Halogenation : 4-Methoxybenzyl alcohol is converted to 4-methoxybenzyl chloride via reaction with thionyl chloride.

- Substitution : 4-Methoxybenzyl chloride reacts with ethyl acetoacetate in ethanol under basic conditions to form 2-acetyl-3-(4-methoxyphenyl)ethyl propionate.

- Hydrolysis and Decarboxylation : The ester intermediate undergoes alkaline hydrolysis followed by acid-catalyzed decarboxylation to yield this compound.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH | 0°C | 1 h | 95% |

| Halogenation | SOCl₂, CH₂Cl₂ | 25°C | 2 h | 89% |

| Substitution | Ethyl acetoacetate, EtOH, Na | 80°C | 3 h | 85% |

| Hydrolysis/Decarboxylation | NaOH (10%), HCl (conc.) | 80°C | 5 h | 82% |

Advantages Over Classical Method

- Higher Yield : 82% overall yield vs. 58–62% in the classical method.

- Scalability : Ethanol and water as primary solvents reduce costs.

- Sustainability : Biomass-derived ethyl acetoacetate minimizes reliance on petrochemicals.

Comparative Analysis of Methods

Efficiency Metrics

| Parameter | Classical Method | Patent Method |

|---|---|---|

| Overall Yield | 58–62% | 82% |

| Reaction Steps | 2 | 4 |

| Environmental Impact | High (toxic base) | Low (green solvents) |

| Equipment Complexity | Moderate | Moderate |

Cost Considerations

- The patent method’s use of sodium borohydride and bio-derived reagents increases material costs but reduces waste treatment expenses.

- Classical method’s palladium catalyst necessitates recovery systems to offset costs.

Reaction Mechanisms and Pathways

Claisen-Schmidt Condensation (Classical Method)

The base deprotonates methyl ethyl ketone, generating an enolate that nucleophilically attacks 4-methoxybenzaldehyde. Dehydration forms an α,β-unsaturated ketone, which is hydrogenated to the saturated product.

Nucleophilic Substitution (Patent Method)

Ethyl acetoacetate’s enolate attacks 4-methoxybenzyl chloride in an Sₙ2 reaction, forming a carbon-carbon bond. Alkaline hydrolysis cleaves the ester to a β-keto acid, which decarboxylates under acidic conditions:

$$

\text{Ethyl acetoacetate} + \text{4-Methoxybenzyl chloride} \rightarrow \text{2-Acetyl-3-(4-methoxyphenyl)ethyl propionate} \xrightarrow[\text{NaOH}]{\text{HCl}} \text{this compound}

$$

Optimization and Scalability Considerations

Temperature Control

- Reduction Step : Maintaining 0°C during NaBH₄ reduction prevents over-reduction to toluene derivatives.

- Decarboxylation : Heating at 80°C ensures complete removal of CO₂ without degrading the ketone.

Solvent Selection

- Methanol in the reduction step enhances NaBH₄ reactivity vs. ethanol or THF.

- Ethanol in substitution reactions improves ester solubility and reaction kinetics.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 8°C | |

| Boiling Point | 152–153°C (15 mmHg) | |

| Density | 1.04 g/mL | |

| Refractive Index | 1.5200 |

Chemical Reactions Analysis

Types of Reactions: Anisylacetone undergoes various chemical reactions, including:

Oxidation: Anisylacetone can be oxidized to form anisic acid.

Reduction: It can be reduced to form anisyl alcohol.

Substitution: The methoxy group on the benzene ring can undergo substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Anisic acid.

Reduction: Anisyl alcohol.

Substitution: Various substituted anisylacetone derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

4-(4-Methoxyphenyl)-2-butanone serves as a pharmaceutical intermediate , particularly in the synthesis of various drugs. It is structurally related to other important compounds, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis of Nabumetone

A notable application involves the synthesis of nabumetone (4-(6-methoxy-2-naphthalenyl)-2-butanone), an anti-inflammatory drug. Research has demonstrated scalable continuous flow synthesis methods for nabumetone and related compounds using this compound as a precursor. This method enhances efficiency and reduces waste, showcasing the compound's importance in drug development .

Synthetic Applications

This compound is utilized in various synthetic pathways due to its versatile reactivity. It can undergo transformations to yield other functionalized products, making it essential in organic synthesis.

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reduction | 4-(4-Methoxyphenyl)-2-butanol | |

| Alkylation | 4-(4-Methoxyphenyl)-3-butanone | |

| Condensation | 4-Methoxybenzylacetone |

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific properties, such as polymers or coatings. Its chemical structure allows for modifications that can enhance material characteristics.

Case Study: Polymer Development

Research indicates that incorporating anisylacetone derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Mechanism of Action

The mechanism of action of anisylacetone involves its interaction with olfactory receptors in fruit flies, making it a potent attractant. The compound is metabolized by the flies and sequestered in their pheromonal glands, enhancing their mating success and attracting conspecifics . Additionally, its antimicrobial and antioxidant activities are attributed to its ability to interact with microbial cell membranes and neutralize free radicals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Raspberry Ketone (4-(4-Hydroxyphenyl)-2-butanone)

- Structural Difference: The hydroxyl (-OH) group in raspberry ketone replaces the methoxy (-OCH₃) group in 4-(4-methoxyphenyl)-2-butanone.

- Properties: Volatility: Raspberry ketone has a lower vapor pressure (0.12 Pa at 25°C) compared to this compound (0.45 Pa) due to hydrogen bonding from the -OH group . Applications: Raspberry ketone is widely used in food flavoring and as a weight-loss supplement, whereas the methoxy analog is preferred in insect attractants (e.g., for Epicometis hirta) due to its higher volatility .

- Synthesis: Raspberry ketone is biosynthesized via metabolic engineering in plants, whereas this compound is chemically synthesized .

Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) and Curcumin

- Structural Differences :

- Zingerone has a hydroxyl group at the 4-position and a methoxy group at the 3-position on the phenyl ring.

- Curcumin contains two 4-hydroxy-3-methoxyphenyl groups connected by a heptadienedione chain.

- Functional Impact: The additional hydroxyl groups in zingerone and curcumin enhance their antioxidant and anti-inflammatory properties compared to this compound. However, the methoxy group in the latter improves photostability, making it more suitable for skincare formulations .

Derivatives with Varying Substituents

Several analogs of this compound have been studied for their bioactivity and physical properties (Table 1):

- Bioactivity : Substitution with electron-withdrawing groups (e.g., trifluoroacetoxy in RKTA) reduces vapor pressure but enhances attractiveness to insects, while methoxy groups balance volatility and stability .

Key Research Findings

- Insect Attractancy: this compound exhibits moderate attractancy to queen bees (pmax = 0.55 ± 0.05) but is outperformed by RKTA (pmax = 0.85 ± 0.03) due to lower volatility .

- Photostability: The methoxy group in this compound reduces UV sensitivity compared to hydroxylated analogs like raspberry ketone, making it suitable for outdoor applications .

- Pharmaceutical Potential: Enzymatic amination of this compound yields chiral amines with >99% enantiomeric excess, critical for drug development .

Biological Activity

4-(4-Methoxyphenyl)-2-butanone, also known as 1-(4-Methoxyphenyl)butan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O₂. This compound has garnered attention due to its various biological activities, making it a subject of interest in pharmacology and natural product chemistry.

- Molecular Weight : 178.23 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

- Structure : Contains a ketone functional group and a para-methoxyphenyl substituent.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in food preservation and medicinal formulations .

- Insect Attractant : This compound has been identified as an effective lure for the male melon fly (Dacus cucurbitae), suggesting its utility in agricultural pest management .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, hybrid compounds incorporating this structure have shown promising results in inhibiting the growth of MCF-7 breast cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Mizoroki-Heck Reaction : A common approach for generating aryl-substituted butanones.

- Chemo-Enzymatic Methods : These involve the use of enzymes to selectively reduce prochiral ketones into their corresponding amines, showcasing the versatility of this compound in synthetic chemistry .

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)butan-2-one | Structure | Exhibits different biological activities due to hydroxyl group |

| 1-(3-Methoxyphenyl)butan-2-one | Structure | Similar reactivity but different pharmacological profiles |

| 1-(4-Chlorophenyl)butan-2-one | Structure | Chlorine substitution alters solubility and reactivity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various phenolic compounds found that this compound exhibited significant inhibition zones against specific pathogens, highlighting its potential as a natural preservative agent.

- Insect Lure Experiment : Field trials demonstrated that traps baited with this compound captured significantly more male melon flies compared to controls, indicating its effectiveness as an attractant in pest control strategies .

- Cytotoxicity Assessment : In vitro studies showed that certain derivatives of this compound had IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil against cancer cell lines, warranting further investigation into its anticancer potential .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-2-butanone, and how can reaction yields be optimized?

Basic Research Focus

Common synthetic methods include Friedel-Crafts acylation of anisole (4-methoxybenzene) with methyl vinyl ketone or Claisen condensation of 4-methoxyacetophenone derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature . For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Yield improvements (e.g., from 60% to >85%) are achievable via stepwise purification (e.g., column chromatography) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Basic Research Focus

- NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and ketone carbonyl (δ ~208 ppm in ¹³C NMR) are diagnostic. Aromatic protons from the 4-methoxyphenyl ring appear as a doublet (δ ~6.8–7.2 ppm) .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- XRD : Single-crystal analysis (as in related compounds) resolves spatial conformation and bond angles .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Basic Research Focus

- Solubility : Miscible in polar solvents (ethanol, ether) but less so in non-polar solvents. Solubility in water is limited (~2.5 g/L at 25°C) .

- Stability : Degrades under strong oxidizers or prolonged UV exposure. Store in sealed containers at 2–8°C to prevent ketone oxidation .

Q. How do electron-donating substituents (e.g., methoxy) influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus

The methoxy group activates the aromatic ring via electron donation, directing electrophiles to the para position. Comparative studies with nitro- or bromo-substituted analogs show slower reaction rates due to reduced electron density (e.g., nitration requires harsher conditions) . Kinetic studies using HPLC or GC-MS can quantify substituent effects on reaction pathways .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Advanced Research Focus

Discrepancies in NMR or IR data (e.g., carbonyl shifts due to solvent polarity) require cross-validation:

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects.

- Compare with computational predictions (DFT calculations for expected shifts) .

- Replicate experiments under standardized conditions to isolate variables .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Focus

- DNA-binding assays : Electrophoretic mobility shift assays (EMSAs) assess interactions with NF-κB or other transcription factors .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify IC₅₀ values.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) evaluate dose-dependent effects .

Q. What chromatographic methods are effective for achieving high purity (>98%) in this compound?

Advanced Research Focus

- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for baseline separation of byproducts .

- Crystallization : Recrystallize from ethanol/hexane mixtures to remove impurities. Monitor purity via GC-MS or melting point analysis (reported mp ~45–47°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Properties

IUPAC Name |

4-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSXBYCASFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047166 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet, fruity-floral odour | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 15.00 mm Hg | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.050 | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-20-1 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 - 10 °C | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.